molecular formula C18H19N3O3 B5827303 [4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5827303
M. Wt: 325.4 g/mol
InChI Key: MWMNDOGSFBADCC-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 4-nitrobenzyl group at the 4-position of the piperazine ring and a phenyl ketone moiety (methanone) at the nitrogen terminus. Its IUPAC name, 1-(4-nitrobenzyl)-4-(benzoyl)piperazine, reflects this structure. The compound is identified by CAS number and synonyms such as AKOS BB-6408 and 1-[(4-Nitrophenyl)carbonyl]piperazine .

Properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-17(9-7-15)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNDOGSFBADCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of Nitro Group

The aromatic nitro group undergoes selective reduction to form amine derivatives. Hydrogenation with palladium-on-carbon (Pd/C) under H₂ gas converts the nitro group to an amino group while preserving the ketone and piperazine moieties .

Typical Reaction:

[4-(4-Nitrobenzyl)piperazino](phenyl)methanoneH2,Pd/CEtOH, 25°C[4-(4-Aminobenzyl)piperazino](phenyl)methanone\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 25°C}} \text{[4-(4-Aminobenzyl)piperazino](phenyl)methanone}

Applications:
Amino derivatives serve as intermediates for synthesizing bioactive molecules, including kinase inhibitors .

Base-Mediated Elimination Reactions

Under strongly basic conditions (e.g., potassium t-butoxide in t-butanol), the nitrobenzyl group participates in elimination reactions. This generates unsaturated products via radical anion intermediates, as observed in structurally related nitrobenzyl halides .

Mechanistic Pathway:

  • Deprotonation at the benzyl position.

  • Formation of a radical anion intermediate.

  • Elimination of H₂O to yield conjugated systems (e.g., stilbene analogs) .

Example Product:
4,4′-Dinitrostilbene derivatives under oxygen-free conditions .

Salt Formation with Organic Acids

The piperazine nitrogen acts as a Brønsted base, forming stable salts with carboxylic acids. Co-crystallization experiments demonstrate this reactivity :

Acid PartnerSalt StructureConditions
Benzoic acid4-(4-Nitrophenyl)piperazinium benzoate monohydrateMethanol/ethyl acetate, RT
3,5-Dinitrosalicylic acid4-(4-Nitrophenyl)piperazinium 2-carboxy-4,6-dinitrophenolateMethanol, ambient air

Key Interactions:

  • N–H⋯O and O–H⋯O hydrogen bonds stabilize crystalline lattices .

Electrophilic Aromatic Substitution

The electron-deficient nitrobenzyl ring undergoes substitution at meta positions. Halogenation or nitration requires Lewis acid catalysts (e.g., FeCl₃) .

Example Reaction:

This compoundHNO3,H2SO40°C3-Nitro derivative\text{this compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{\text{0°C}} \text{3-Nitro derivative}

Ketone Functionalization

The phenyl methanone group participates in nucleophilic additions. Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to secondary alcohols, though steric hindrance may limit reactivity .

Reduction Pathway:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Radical Reactions

The nitro group facilitates electron-transfer processes. In the presence of t-butoxide, radical anion chain mechanisms propagate elimination or coupling reactions, yielding dimerized products .

Evidence:

  • EPR studies confirm radical intermediates in analogous nitrobenzyl systems .

Scientific Research Applications

Medicinal Chemistry

4-(4-Nitrobenzyl)piperazino(phenyl)methanone has been investigated for its potential as a therapeutic agent. Its structural similarities with other biologically active compounds suggest that it may exhibit anti-inflammatory, analgesic, and anticancer properties. The following table summarizes its medicinal applications based on recent studies:

ApplicationDescription
Anti-inflammatory Exhibits potential to reduce inflammation through modulation of inflammatory pathways.
Analgesic May provide pain relief by interacting with pain receptors.
Anticancer Demonstrated cytotoxic effects against various cancer cell lines.

The compound has shown significant biological activity, particularly in the following areas:

  • Anticancer Properties : Studies have revealed that 4-(4-Nitrobenzyl)piperazino(phenyl)methanone exhibits cytotoxic effects against multiple cancer cell lines. The table below illustrates its effectiveness against different cell types:
Cell LineIC50 (µM)Mechanism
HepG210.5Induction of apoptosis
MCF-77.8Cell cycle arrest
HeLa9.2Inhibition of CDK2 activity
  • Neuropharmacological Activity : Preliminary research indicates that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could be relevant for treating mood disorders and neurodegenerative diseases.

Case Studies

  • HepG2 Cell Study : A study focused on HepG2 liver cancer cells showed that treatment with the compound resulted in significant apoptosis, indicated by increased levels of pro-apoptotic markers.
  • MCF-7 Cell Line Analysis : Research on MCF-7 breast cancer cells revealed that the compound effectively induced G1 phase cell cycle arrest, leading to reduced proliferation rates.
  • Neuropharmacological Assessment : Behavioral studies in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting potential anxiolytic properties.

Mechanism of Action

The mechanism of action of 4-(4-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
  • 4-Nitrobenzyl substituent: A benzyl group with a nitro (-NO₂) group at the para position, contributing strong electron-withdrawing effects.
  • Phenyl methanone: A benzoyl group (C₆H₅-C=O) attached to the piperazine nitrogen, enhancing aromatic interactions and steric bulk.

Comparison with Similar Compounds

Table 1: Structural Analogs and Physical Properties

Compound Name Substituents (R₁, R₂) CAS Number Melting Point (°C) Key References
4-(4-Nitrobenzyl)piperazinomethanone R₁ = 4-NO₂-C₆H₄-CH₂, R₂ = C₆H₅ Not explicitly stated (see ) -
4-(4-Aminobenzoyl)piperazin-1-ylmethanone R₁ = 4-NH₂-C₆H₄-C=O, R₂ = furyl - -
4-(4-Fluorobenzyl)piperazin-1-ylmethanone R₁ = 4-F-C₆H₄-CH₂, R₂ = C₆H₅ - -
(4-Hydroxyphenylpiperazin-1-yl)(3-bromophenyl)methanone R₁ = 4-OH-C₆H₄, R₂ = 3-Br-C₆H₄ 1624460-64-5 153–154
(4-tert-Butylphenyl)[4-(2-methoxyphenyl)piperazino]methanone R₁ = 4-tert-butyl-C₆H₄, R₂ = 2-MeO-C₆H₄ 260442-74-8 -

Key Comparison Points:

Amino (-NH₂): Electron-donating group (EDG) in reduced analogs (e.g., [4-(4-aminobenzoyl)piperazine] derivatives) improves solubility but may reduce metabolic stability . Fluoro (-F): Moderately electron-withdrawing; improves lipophilicity and bioavailability compared to nitro .

Steric and Aromatic Interactions :

  • Bromo (-Br) : Increases steric bulk and may enhance halogen bonding (e.g., compound 12 in with 3-bromophenyl, mp = 153–154°C).
  • Methyl (-CH₃) : Enhances lipophilicity (e.g., compound 15 in , mp = 155–156°C) compared to polar nitro groups.
  • tert-Butyl : Bulky substituent in improves metabolic stability but may reduce solubility.

Biological Relevance: Nitro to Amino Conversion: The reduction of nitro to amino groups (e.g., ) is a common strategy to modulate toxicity and reactivity in prodrug design. Fluorobenzyl Derivatives: Fluorinated analogs (e.g., ) are prioritized in drug discovery for their balanced pharmacokinetic properties. Hydroxyphenyl Derivatives: Compounds with 4-hydroxyphenyl groups (e.g., ) may exhibit hydrogen-bonding capabilities, influencing target affinity.

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Lipophilicity (LogP) Biological Implication
4-Nitrobenzyl Strong EWG Moderate (~2.5) Enhanced target binding, polar
4-Fluorobenzyl Moderate EWG High (~3.0) Improved bioavailability
4-Aminobenzoyl Strong EDG Low (~1.8) Increased solubility
3-Bromophenyl Steric bulk High (~3.2) Halogen bonding potential

Biological Activity

The compound 4-(4-nitrobenzyl)piperazinomethanone, a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-nitrobenzyl)piperazinomethanone can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 270.33 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

This compound features a piperazine ring substituted with a nitrobenzyl group and a phenyl ketone moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 4-(4-nitrobenzyl)piperazinomethanone have shown efficacy against various bacterial strains and fungi. A study highlighted the antibacterial effects of similar piperazine derivatives, suggesting that the nitro group enhances activity against Gram-positive bacteria due to its electron-withdrawing properties, which may facilitate interaction with microbial targets .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively documented. A related compound demonstrated selective cytotoxicity against cancer cell lines, indicating that modifications at the piperazine nitrogen can lead to enhanced antitumor activity. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest through modulation of specific signaling pathways .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Studies have shown that certain analogs can act as selective antagonists at adenosine receptors, which are implicated in various neurological disorders. The introduction of the nitro group in 4-(4-nitrobenzyl)piperazinomethanone may enhance binding affinity and selectivity for these receptors .

The biological activity of 4-(4-nitrobenzyl)piperazinomethanone is likely mediated through several mechanisms:

  • Receptor Interaction : Binding to neurotransmitter receptors (e.g., adenosine receptors) modulates neurotransmission.
  • Enzyme Inhibition : Compounds related to this structure have been shown to inhibit enzymes such as tyrosinase, which is crucial for melanin production and thus could have implications in skin pigmentation disorders .
  • Cellular Uptake : The lipophilicity imparted by the phenyl groups may facilitate cellular membrane penetration, enhancing bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalSelective antagonist at adenosine receptors
Enzyme InhibitionInhibits tyrosinase

Case Studies

  • Antimicrobial Efficacy : A study conducted on various piperazine derivatives found that those with nitro substitutions exhibited heightened antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the nitro group significantly enhances the compound's interaction with bacterial cell walls .
  • Cytotoxicity in Cancer Cells : Research on related piperazine compounds revealed that they could induce cell cycle arrest at the G2/M phase in breast cancer cell lines. The study attributed this effect to the compound's ability to activate p53 signaling pathways, leading to increased apoptosis rates .
  • Neuropharmacological Study : A pharmacological evaluation showed that a derivative similar to 4-(4-nitrobenzyl)piperazinomethanone exhibited significant binding affinity for A3 adenosine receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-nitrobenzyl)piperazinomethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-nitrobenzoyl chloride reacts with 1-(phenylcarbonyl)piperazine derivatives in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature. Purification involves crystallization or flash chromatography . Key parameters include stoichiometric control of the acyl chloride and maintaining anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperazine ring substitution pattern and nitrobenzyl group attachment. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches. Elemental analysis validates purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the nitro group on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These studies predict regioselectivity in substitution reactions (e.g., nitro group reduction to amine) and steric hindrance effects on piperazine ring flexibility. Comparisons with experimental data (e.g., reaction kinetics) validate computational models .

Q. What strategies resolve contradictions between experimental spectral data and predicted structural features?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from dynamic effects (e.g., ring puckering in piperazine) or solvent interactions. Use variable-temperature NMR to probe conformational changes. For ambiguous cases, synthesize derivatives (e.g., nitro-to-amine reduction) and compare spectral trends. Cross-validate with X-ray crystallography or alternative techniques like 2D-COSY NMR .

Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing interactions with biological targets. To assess this, synthesize analogs with substituents of varying electronic profiles (e.g., -NH₂, -CF₃) and compare binding affinities in enzyme assays. Pair experimental results with molecular docking simulations to map interaction sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chirality is introduced (e.g., asymmetric synthesis of piperazine derivatives), use chiral stationary phases for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents. Optimize reaction temperature and catalyst loading (e.g., chiral Lewis acids) to minimize racemization during scale-up .

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